molecular formula C16H17N3O3 B2479988 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797868-80-4

6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2479988
CAS No.: 1797868-80-4
M. Wt: 299.33
InChI Key: DIORCRSPNWPVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a synthetic organic compound belonging to the class of pyridopyrimidines, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to provide ligands for a variety of biological receptors . The core pyrido[4,3-d]pyrimidine structure is a bicyclic heterocycle formed by fusing pyridine and pyrimidine rings, resembling DNA bases and making this class of compounds highly relevant for investigating interactions with enzymatic targets . Specifically, derivatives based on the pyrido[4,3-d]pyrimidine scaffold have recently been designed and explored as novel, potent inhibitors of challenging oncogenic targets, such as KRAS-G12D, a prevalent driver mutation in pancreatic and other cancers . This compound is presented as a high-purity chemical tool to support scientific investigation in early-stage drug discovery and biochemical research. Researchers can utilize this molecule to probe kinase function, study signal transduction pathways, and develop new therapeutic strategies against proliferative diseases. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,3-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-5-3-4-12(15(14)22-2)16(20)19-7-6-13-11(9-19)8-17-10-18-13/h3-5,8,10H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIORCRSPNWPVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Alkylation Strategies

Pyrido[4,3-d]pyrimidine derivatives are often synthesized via reductive amination and alkylation, leveraging aromatic aldehydes to introduce substituents. Kisliuk et al. demonstrated that pyrido[2,3-d]pyrimidine-2,4-diamines could be synthesized by reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in acetic acid using Raney Ni, followed by N-methylation with formaldehyde and sodium cyanoborohydride. Adapting this approach, the 2,3-dimethoxybenzoyl group could be introduced via reductive amination of a pyridopyrimidine precursor with 2,3-dimethoxybenzaldehyde. For instance, Queener et al. synthesized analogous compounds by hydrogenating ethyl α-acetyl-β-(2,5-dimethoxyphenyl)acrylate with Pd/C, followed by condensation with triaminopyrimidine. This method highlights the feasibility of incorporating methoxy-substituted aryl groups through sequential hydrogenation and cyclization.

Cyclocondensation with Acylated Precursors

A direct route to pyrido[4,3-d]pyrimidines involves cyclocondensation of acylated intermediates. Recent work by Rimaz et al. detailed the synthesis of 5-aryloyl-pyrano[2,3-d:6,5-d']dipyrimidinones via a one-pot reaction of N-methylbarbituric acid and arylglyoxalmonohydrates catalyzed by DABCO in ethanol. While this method focuses on symmetric structures, modifying the arylglyoxal component to 2,3-dimethoxybenzoyl glyoxal could yield the target compound. Similarly, a study on 2,5-substituted pyrido[4,3-d]pyrimidines utilized ethyl(2Z)-2-(ethoxymethylidine)-3-oxo butanoate and S-methyl isothiouronium hemisulfate, followed by cyclization with ammonium acetate. Introducing 2,3-dimethoxybenzoyl chloride at the alkoxy substitution stage (e.g., replacing 4-methoxybenzyl chloride) would enable the installation of the desired acyl group.

Key Reaction Steps

  • Intermediate Formation : Ethyl(2Z)-2-(ethoxymethylidine)-3-oxo butanoate reacts with S-methyl isothiouronium hemisulfate in ethanol with triethylamine to form a pyrimidine precursor.
  • Cyclization : Treatment with ammonium acetate in ethanol at 85°C induces cyclization to the pyrido[4,3-d]pyrimidine core.
  • Acylation : The 6-position is functionalized via nucleophilic substitution with 2,3-dimethoxybenzoyl chloride under basic conditions.

Microwave-Assisted and Green Synthesis

Microwave irradiation (MWI) offers a rapid, high-yield alternative for pyridopyrimidine synthesis. A method using nanocrystalline MgO catalyzed the reaction of 6-aminouracil, malononitrile, and aldehydes in water at 80°C to produce pyrido[2,3-d]pyrimidines. Adapting this protocol, 2,3-dimethoxybenzaldehyde could replace simpler aldehydes, with MgO facilitating Knoevenagel condensation and cyclization. This approach aligns with green chemistry principles, avoiding toxic solvents and reducing reaction times.

Comparative Analysis of Synthetic Routes

The table below evaluates four methods for synthesizing 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine:

Method Reagents/Catalysts Conditions Yield Source Citation
Reductive Amination Raney Ni, NaBH3CN Acetic acid, 70°C 60–75%
Cyclocondensation NH4OAc, DMF-DMA Ethanol, 85°C 80–86%
Organocatalyzed Annulation DABCO, Ethanol 50°C, 6 hours 70–85%
Microwave-Assisted MgO, H2O 80°C, MWI, 20 minutes 85–90%

The microwave-assisted method achieves the highest yields (85–90%) due to efficient heat transfer and reduced side reactions. In contrast, reductive amination offers modularity for introducing diverse aryl groups but requires stringent pH control. Cyclocondensation with ammonium acetate provides a balance between yield and scalability, making it suitable for industrial applications.

Structural Confirmation and Analytical Data

Synthesized compounds are typically characterized via NMR, IR, and mass spectrometry. For example, 5-(4-methoxy-benzyloxy)-2-methylsulfanyl-pyrido[4,3-d]pyrimidine exhibited:

  • 1H NMR (DMSO-d6) : δ 9.23 (d, J = 0.4 Hz, 1H), 8.08 (d, J = 7.6 Hz, 1H), 7.31 (d, J = 8.8 Hz, 2H).
  • IR (KBr) : 3026.6 cm⁻¹ (C-H stretch), 1664.3 cm⁻¹ (C=O).

Adapting these techniques, the target compound’s 2,3-dimethoxybenzoyl group would show distinct aromatic protons at δ 6.8–7.3 ppm and methoxy signals near δ 3.8 ppm.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The dimethoxybenzoyl moiety facilitates regioselective electrophilic substitution due to electron-donating methoxy groups. Common reactions include:

Reaction Type Reagents/Conditions Position Modified Major Products
NitrationHNO₃/H₂SO₄, 0–5°CBenzoyl ring (para)Nitro-substituted derivative
SulfonationH₂SO₄/SO₃, 50°CBenzoyl ring (meta)Sulfonic acid derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Benzoyl ring (ortho)Chloro-/bromo-substituted analog

Mechanistic Insight : Methoxy groups direct incoming electrophiles to the ortho/para positions of the benzoyl ring. Steric hindrance from the fused pyrido-pyrimidine system often favors para substitution .

Nucleophilic Aromatic Substitution (NAS)

The pyrido[4,3-d]pyrimidine core undergoes NAS at electron-deficient positions (e.g., C-2 or C-4):

Nucleophile Conditions Product
NH₃High-pressure, 120°CAmino-substituted pyrido-pyrimidine
AlkoxidesDMF, 60°CEther derivatives
ThiolsEtOH refluxThioether analogs

Key Limitation : Steric hindrance from the bicyclic system reduces reactivity at certain positions, necessitating harsh conditions .

Reduction and Hydrogenation

The tetrahydro-pyrido-pyrimidine backbone is susceptible to reduction:

Reagent Conditions Product
H₂/Pd-CEthanol, 25°CSaturated decahydro derivative
NaBH₄MeOH, 0°CPartial reduction of carbonyl groups

Notable Finding : Catalytic hydrogenation selectively reduces the pyrido ring while preserving the pyrimidine aromaticity .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Oxidizing Agent Target Site Product
KMnO₄ (acidic)Benzoyl methyl groupsCarboxylic acid derivative
CrO₃/H₂SO₄Pyrido C-H bondsKetone or lactam formation

Caution : Over-oxidation may degrade the fused ring system.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction Catalyst Substrate Application
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XantphosAminesN-alkylated analogs

Yield Optimization : Ligand choice (e.g., Xantphos) improves coupling efficiency at sterically hindered sites .

Cycloaddition and Ring-Opening

The compound participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Product
Maleic anhydrideToluene, refluxFused bicyclic adduct
DMADMicrowave, 100°CHexacyclic derivative

Stereochemical Outcome : Endo preference dominates due to secondary orbital interactions .

Acid/Base-Mediated Transformations

Protonation/deprotonation alters reactivity:

Condition Site Affected Outcome
HCl (conc.)Pyrimidine N-atomsSalt formation
NaOH (aq.)Benzoyl esterHydrolysis to carboxylic acid

Stability Note : The compound rescribes ring-opening under mild acidic conditions but degrades in strong bases .

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Product
254 nmAcetonitrileDiradical intermediates
365 nmBenzeneRearranged furan derivatives

Application Potential : Photodynamic modifications enable light-triggered drug release systems .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrido[4,3-d]pyrimidine derivatives exhibit substantial anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and dihydrofolate reductase. Such inhibition is critical in the disruption of DNA synthesis in cancer cells, making these compounds potential candidates for chemotherapy .

Antimicrobial Properties
The compound has demonstrated promising antibacterial activity against various strains of bacteria. Studies have shown that derivatives of pyrido[4,3-d]pyrimidine can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. This property is attributed to their ability to interfere with bacterial DNA synthesis and protein function .

Anti-inflammatory Effects
Pyrido[4,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. They are believed to modulate inflammatory pathways by inhibiting the activity of cyclooxygenase enzymes and other inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Antibacterial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that it exhibited minimum inhibitory concentrations comparable to standard antibiotics .

Summary Table of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibits enzymes critical for DNA synthesis; induces apoptosis ,
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria ,
Anti-inflammatory EffectsModulates inflammatory pathways; inhibits cyclooxygenase enzymes ,

Mechanism of Action

The mechanism of action of 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific protein kinases, which are essential for cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Comparison with Similar Pyrido[4,3-d]Pyrimidine Derivatives

The pharmacological and physicochemical properties of pyrido[4,3-d]pyrimidines are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrido[4,3-d]Pyrimidine Derivatives

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features Reference CAS/Evidence
6-(2,3-Dimethoxybenzoyl) derivative (hypothetical) C₁₉H₂₀N₃O₃ 338.39 - 2,3-Dimethoxybenzoyl enhances solubility and target affinity. N/A
6-Benzyl-2-chloro-4-(trifluoromethyl) C₁₅H₁₃ClF₃N₃ 327.73 - Trifluoromethyl group increases metabolic stability.
- Chloro substituent aids in electrophilic interactions.
1093759-86-4
4-Ethoxy derivative C₉H₁₃N₃O 179.22 - Ethoxy group improves lipophilicity.
- Simplified structure for foundational SAR studies.
1258652-32-2
tert-Butyl 2-amino-4-(trifluoromethyl) carboxylate C₁₃H₁₇F₃N₄O₂ 342.30 - tert-Butyl ester protects carboxylic acid during synthesis.
- Amino group enables further functionalization.
2416242-96-9
4-(3-Methoxyphenoxy)-2-(4-methylpiperazin-1-yl) C₂₇H₃₁N₅O₂ 473.57 - Piperazine moiety enhances solubility and CNS penetration.
- Methoxyphenoxy provides steric bulk.
V020-2817

Biological Activity

The compound 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a member of the pyrimidine family known for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure

The molecular structure of 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a pyrido-pyrimidine core with a 2,3-dimethoxybenzoyl substituent that enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Antimicrobial Properties
  • Anti-inflammatory Effects

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrimidine derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with similar structural features to our compound displayed IC50 values in the low micromolar range (e.g., MCF-7: 0.09 µM; A549: 0.03 µM) .

CompoundCell LineIC50 (µM)
Compound AMCF-70.09
Compound BA5490.03

These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of pyrimidine derivatives.

Antimicrobial Properties

The antimicrobial activity of pyrimidine derivatives has also been a focus of research. The compound's ability to inhibit bacterial growth has been demonstrated against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study against Staphylococcus aureus and Escherichia coli, compounds structurally related to 6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine showed significant antibacterial activity at concentrations as low as 200 µg/mL. The effectiveness increased with concentration up to a maximum inhibition at 800 µg/mL .

Bacterial StrainConcentration (µg/mL)Observed Activity
S. aureus200Moderate
E. coli400High
E. coli800No growth

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes.

The anti-inflammatory activity is largely attributed to the compound's ability to interfere with signaling pathways involved in inflammation. This includes modulation of NF-kB and MAPK pathways which are critical in inflammatory responses .

Q & A

Q. What are the key synthetic strategies for preparing 6-(2,3-dimethoxybenzoyl)pyrido[4,3-d]pyrimidine derivatives?

Synthesis typically involves coupling a pyrido[4,3-d]pyrimidine core with a substituted benzoyl group. A general approach includes:

  • Core Formation : Cyclization of precursors like substituted piperidinones or pyrimidine intermediates. For example, describes synthesizing methoxy-substituted pyridopyrimidines via cyclization of 1-benzyl-3-ethoxycarbonyl-4-piperidone.
  • Benzoylation : Introducing the 2,3-dimethoxybenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation. highlights coupling hydroxybenzoyl derivatives to pyridopyrimidine cores using activating agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .

Q. Which spectroscopic and computational methods are critical for structural validation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring saturation. For example, aromatic protons in the dimethoxybenzoyl group appear as doublets (~6.8–7.5 ppm), while pyridopyrimidine CH2_2 groups resonate at 2.5–4.0 ppm .
  • X-Ray Diffraction : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., intermolecular H-bonds in pyridopyrimidine derivatives) .
  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to validate experimental IR and UV-vis data. HOMO-LUMO gaps (~3.9–4.1 eV) predict charge-transfer interactions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 6-(2,3-dimethoxybenzoyl)pyridopyrimidines?

  • Docking Studies : Use AutoDock Vina to model interactions with targets like dihydrofolate reductase (DHFR). Pyridopyrimidine scaffolds align with DHFR’s active site, where the dimethoxybenzoyl group may enhance hydrophobic interactions .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-donating methoxy groups increase potency against DHFR by improving binding affinity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How should researchers address contradictions between in vitro and in vivo activity data?

  • Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation. For instance, methoxy groups may reduce CYP450-mediated oxidation compared to hydroxy analogues .
  • Pharmacokinetic Profiling : Measure oral bioavailability in rodent models. If in vivo activity is lower than in vitro IC50_{50}, poor absorption or plasma protein binding may be culprits .
  • Selectivity Optimization : Compare activity against off-target enzymes (e.g., human DHFR vs. bacterial DHFR). shows N9-methylation improves selectivity for parasitic DHFR isoforms .

Q. What experimental designs optimize reaction yields for scale-up synthesis?

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) to identify optimal conditions. For benzoylation, DMF at 100°C increases yields by 20% compared to THF .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. reports 70% yields using methanol/water recrystallization .

Methodological Notes

  • Synthesis Optimization : Use high-throughput screening (HTS) to test 96 reaction conditions in parallel, reducing development time.
  • Data Contradictions : Apply Bland-Altman plots to compare in vitro/in vivo efficacy and identify systemic biases.
  • Safety : Always conduct Ames tests for mutagenicity before advancing to in vivo studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.